![molecular formula C17H18N2O2 B4698227 N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B4698227.png)
N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide
Overview
Description
N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide, also known as TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 is a kinase inhibitor, which means it blocks the activity of enzymes involved in cell signaling pathways. In
Mechanism of Action
N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide works by inhibiting the activity of several kinases involved in cell signaling pathways, including BTK, FLT3, and JAK3. By blocking these enzymes, N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide can disrupt the signaling pathways that promote the growth and survival of cancer cells and immune cells involved in inflammatory responses.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. These effects are thought to be mediated through the inhibition of key kinases involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide in lab experiments is its specificity for certain kinases, which allows researchers to study the effects of blocking these enzymes in a controlled manner. However, one limitation is that N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide may not fully recapitulate the complex signaling pathways involved in disease progression, and its effects may vary depending on the specific cell type and disease model used.
Future Directions
There are several future directions for research involving N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide. One area of interest is the development of N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide as a potential drug candidate for the treatment of cancer and autoimmune disorders. Another area of focus is the identification of biomarkers that can predict the response to N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide treatment in patients. Additionally, further studies are needed to better understand the mechanism of action of N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide and its effects on different cell types and disease models.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. These findings have led to the development of N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide as a potential drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,4,6-trimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-10-8-11(2)15(12(3)9-10)17(21)19-14-6-4-13(5-7-14)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHVPVUOGIKFFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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